4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide
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Overview
Description
4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a methoxyethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as Friedel-Crafts alkylation and hydroxylation.
Attachment of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of the appropriate benzoyl chloride with an amine.
Final Coupling Reaction: The final step involves coupling the quinoline derivative with the benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the benzamide core can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminum hydride).
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, NaBH4 (sodium borohydride), and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of quinoline ketones.
Reduction: Formation of quinoline alcohols.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic applications, such as anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(quinolin-3-ylmethyl)benzamide
- 4-fluoro-N-(2-hydroxyquinolin-3-ylmethyl)benzamide
- 4-fluoro-N-(8-methylquinolin-3-ylmethyl)benzamide
Uniqueness
4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, bioavailability, and interaction with molecular targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological and chemical properties.
Properties
IUPAC Name |
4-fluoro-N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-14-4-3-5-16-12-17(20(25)23-19(14)16)13-24(10-11-27-2)21(26)15-6-8-18(22)9-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVZYOPLLLCNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CCOC)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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